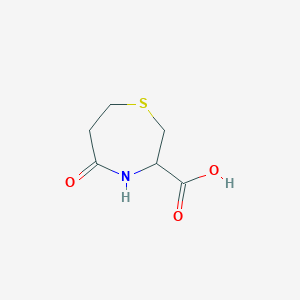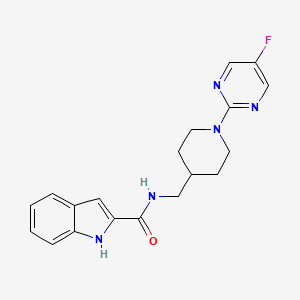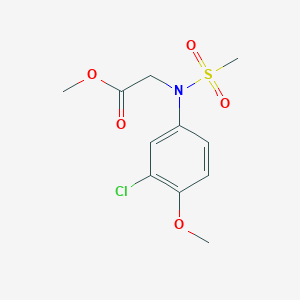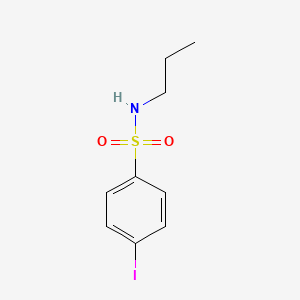![molecular formula C28H30N2O5 B2514445 1-(4-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 879943-91-6](/img/structure/B2514445.png)
1-(4-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with significant potential in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of this compound typically involves multi-step synthesis. It starts with the preparation of the core chromeno[2,3-c]pyrrole structure, followed by the introduction of functional groups. Key steps might include:
Formation of the dihydrochromeno[2,3-c]pyrrole core through cyclization reactions.
Introduction of the 4-(allyloxy)phenyl group via substitution reactions.
Addition of the 7-methyl group, likely through alkylation.
Attachment of the 2-(3-morpholinopropyl) side chain through amine coupling reactions.
Industrial Production Methods: Scaling up the production for industrial applications involves optimizing reaction conditions for higher yields and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography might be employed to ensure consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions:
Oxidation: Potential for forming new oxygen-containing functional groups.
Reduction: Can lead to hydrogenation of specific double bonds within the molecule.
Substitution: Reactions involving the allyloxy group or other substituents.
Common Reagents and Conditions: Reagents like hydrogen peroxide for oxidation, metal catalysts for reduction, and halogenating agents for substitution are commonly used.
Major Products: Depending on the reaction conditions, major products can include different oxidized or reduced forms of the compound, as well as substituted derivatives with various functional groups added.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules, potentially useful in materials science or organic electronics.
Biology: Its unique structure could interact with biological molecules, making it a candidate for studying molecular interactions, enzyme inhibition, or signaling pathways.
Medicine: Research could explore its potential as a therapeutic agent, particularly in fields like oncology or neurology, where structural analogs might have shown activity.
Industry: Could be used in the development of novel materials or as a precursor for manufacturing specialized polymers or chemicals.
Mecanismo De Acción
The compound's effects depend on its interactions with molecular targets such as enzymes, receptors, or other proteins. The presence of the morpholinopropyl group suggests potential activity in modulating biological pathways. Mechanistic studies often involve:
Molecular Docking: To predict its binding affinity with specific targets.
Pathway Analysis: To determine how the compound influences cellular processes.
Experimental Validation: Using techniques like X-ray crystallography or nuclear magnetic resonance (NMR) to confirm molecular interactions.
Comparación Con Compuestos Similares
Compared to other compounds with similar cores, 1-(4-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of functional groups. Similar compounds might include:
Chromeno[2,3-c]pyrroles: Lacking one or more functional groups present in this compound.
Morpholinopropyl derivatives: With different core structures, such as chromenes or pyrroles alone.
Allyloxyphenyl compounds: Where the allyloxy group is attached to different aromatic systems.
This uniqueness allows it to exhibit distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
7-methyl-2-(3-morpholin-4-ylpropyl)-1-(4-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O5/c1-3-15-34-21-8-6-20(7-9-21)25-24-26(31)22-18-19(2)5-10-23(22)35-27(24)28(32)30(25)12-4-11-29-13-16-33-17-14-29/h3,5-10,18,25H,1,4,11-17H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEZWTSHYGVSJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN4CCOCC4)C5=CC=C(C=C5)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1,3-benzothiazol-2-yl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2514363.png)


![N-(1-cyanocyclohexyl)-2-{4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-N-methylacetamide](/img/structure/B2514369.png)
![1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2514370.png)


![3-[(4-methylphenyl)methyl]-6-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2514375.png)

![N-(2,5-dichlorophenyl)-2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B2514379.png)
![(2E)-2-(benzenesulfonyl)-3-[(quinolin-8-yl)amino]prop-2-enenitrile](/img/structure/B2514380.png)



